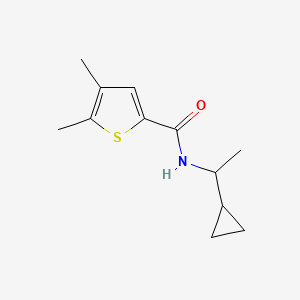![molecular formula C13H18N2O B7509235 Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-5. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit tumor growth and angiogenesis in various cancer models. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects, reducing the expression of various pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects, reducing pain in various animal models.
実験室実験の利点と制限
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has a wide range of biological activities, making it a valuable tool for studying various biological processes. However, there are some limitations to the use of this compound in lab experiments. For example, the mechanism of action of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the effects of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone on various signaling pathways in cells. Another area of research could focus on developing new derivatives of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone with improved biological activities. Finally, research could focus on testing the efficacy of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in various disease models, including cancer and inflammation.
合成法
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of cyclopropyl ketone with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a suitable catalyst. Another method involves the reaction of cyclopropyl bromide with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base. Both methods result in the formation of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in high yield and purity.
科学的研究の応用
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been used as a tool for studying various biological processes, including protein-protein interactions and enzyme activity.
特性
IUPAC Name |
cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-8-2-4-11(14)12-5-3-9-15(12)13(16)10-6-7-10/h2,4,8,10,12H,3,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBMXTVOBAEAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)




![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)


